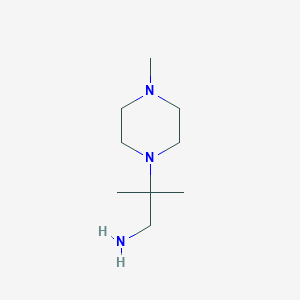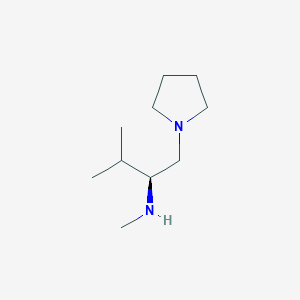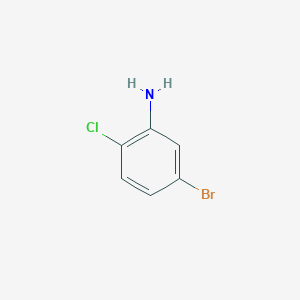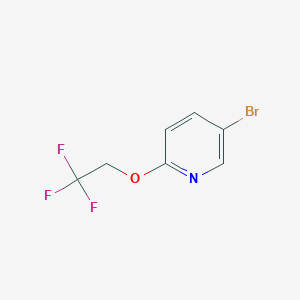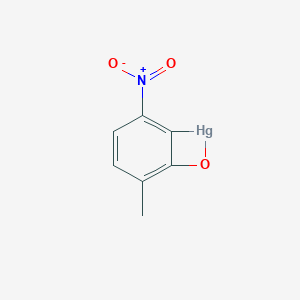
Nitromersol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitromersol, also known as merthiolate, is an organomercury compound that has been widely used as a disinfectant and preservative in various applications. It has been used as an antiseptic in wound care, as a preservative in vaccines, and as a disinfectant in laboratories. This compound has been a subject of scientific research for many years due to its potential toxicity and harmful effects on human health and the environment.
Wirkmechanismus
Nitromersol acts by inhibiting the growth of microorganisms. It works by disrupting the cell membrane and interfering with the metabolic processes of the bacteria. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on human health and the environment. It is a potent neurotoxin and can cause damage to the central nervous system. This compound can also cause skin irritation, allergic reactions, and respiratory problems. In addition, it has been found to be harmful to aquatic life and the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Nitromersol has been used as a disinfectant in laboratories to prevent the contamination of cultures and experiments. It has been found to be effective against a wide range of microorganisms and is easy to use. However, due to its potential toxicity, the use of this compound in laboratories has been limited in recent years. Alternative disinfectants and preservatives have been developed that are less toxic and more environmentally friendly.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to nitromersol. One area is the development of alternative disinfectants and preservatives that are less toxic and more environmentally friendly. Another area is the study of the mechanism of action of this compound and its effects on human health and the environment. Further research could also be conducted on the use of this compound in vaccines and its potential toxicity. Overall, there is a need for continued research into the use and effects of this compound to ensure its safe and effective use in various applications.
Synthesemethoden
Nitromersol is synthesized by reacting thiosalicylic acid with sodium ethoxide and mercuric chloride. The reaction produces a yellow crystalline compound that is soluble in water and alcohol. The synthesis method has been well-established and has been used for many years.
Wissenschaftliche Forschungsanwendungen
Nitromersol has been extensively studied for its antimicrobial properties. It has been used as a disinfectant in laboratories and hospitals to prevent the spread of infections. This compound has also been used as a preservative in vaccines to prevent bacterial and fungal contamination. However, due to its potential toxicity, the use of this compound in vaccines has been limited in recent years.
Eigenschaften
| 133-58-4 | |
Molekularformel |
C7H5HgNO3 |
Molekulargewicht |
351.71 g/mol |
IUPAC-Name |
5-methyl-2-nitro-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C7H6NO3.Hg/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-3,9H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
UEHLXXJAWYWUGI-UHFFFAOYSA-M |
SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])[Hg]O2 |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[Hg+])[O-] |
| 133-58-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


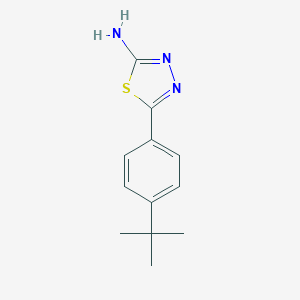
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
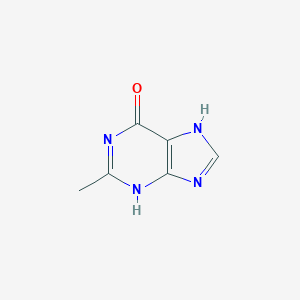
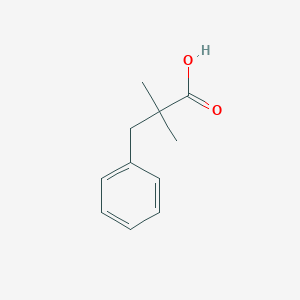
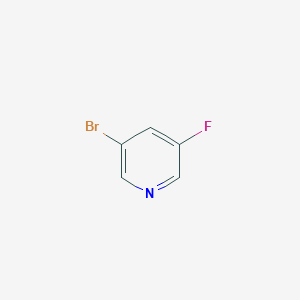
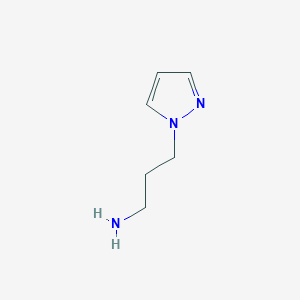
![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)
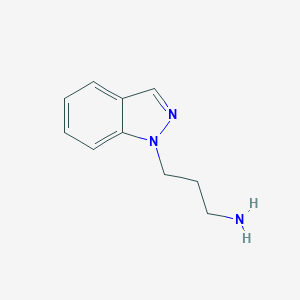
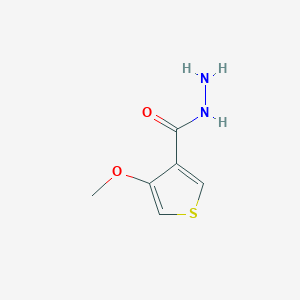
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
